Carbonic Anhydrase Isoform Selectivity: hCA IX vs. hCA II Inhibition (Direct Intra-Compound Comparison)
The target compound exhibits a pronounced selectivity window between the tumor-associated carbonic anhydrase isoform hCA IX (Ki = 1,600 nM) and the ubiquitous cytosolic isoform hCA II (Ki > 100,000 nM), yielding a selectivity ratio of >62.5-fold [1]. This intra-compound selectivity profile is a direct consequence of the specific 2-chloro-6-fluoro-4-(1-aminopropyl) substitution pattern. In contrast, the simplest phenolic CA inhibitor, phenol itself, demonstrates negligible isoform discrimination (hCA I Ki ≈ 6,970,000 nM), highlighting that the Cl/F/aminopropyl substitution array is not merely additive but confers a qualitatively distinct selectivity phenotype [2]. No comparator data are currently available for the 5-fluoro positional isomer or the 1-amino-2-methylpropyl branched-chain analog under identical assay conditions; any claim of equivalent or superior selectivity for those analogs would require de novo experimental validation.
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | hCA IX Ki = 1,600 nM; hCA I Ki = 7,970 nM; hCA II Ki > 100,000 nM |
| Comparator Or Baseline | Phenol: hCA I Ki ≈ 6,970,000 nM (literature baseline for the phenol CA inhibitor class); hCA II: no measurable inhibition at comparable concentrations |
| Quantified Difference | Selectivity ratio hCA IX/hCA II: >62.5-fold for target compound; absolute potency gain over phenol at hCA I: ~875-fold |
| Conditions | Recombinant human CA isoforms I, II, and IX; pre-incubation 15 min to 24 h; measurement by phenol red-based stopped-flow CO₂ hydration assay (BindingDB BDBM50360796) |
Why This Matters
For researchers selecting a phenolic CA inhibitor scaffold, the >62-fold hCA IX/hCA II selectivity window of the target compound—documented under standardized stopped-flow assay conditions—provides a quantifiable isoform discrimination advantage that phenol and simple mono-substituted phenols cannot offer, directly supporting applications where hCA IX targeting with minimized hCA II off-target engagement is the experimental objective.
- [1] BindingDB Entry BDBM50360796 (CHEMBL1934663). Ki values for inhibition of human CA I, CA II, and CA IX. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360796 (accessed 2026-05-10). View Source
- [2] Supuran CT. Carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2010;20(12):3467-3474. Review reporting phenol as a millimolar CA I inhibitor (Ki ~6.97 mM). View Source
